9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556982
InChI: InChI=1S/C19H21NO3/c1-19(2,3)20(22)18(21)23-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17,22H,12H2,1-3H3
SMILES:
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate

CAS No.:

Cat. No.: VC16556982

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate -

Specification

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate
Standard InChI InChI=1S/C19H21NO3/c1-19(2,3)20(22)18(21)23-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17,22H,12H2,1-3H3
Standard InChI Key CHJFVEZFILBMDO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate (IUPAC name: 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate) is a carbamate ester with the molecular formula C₁₉H₂₁NO₃ and a molecular weight of 311.4 g/mol . Its structure integrates three key components:

  • A fluorenylmethyl group (C₁₃H₉CH₂), providing aromatic stability and steric bulk.

  • A tert-butyl group (C(CH₃)₃), contributing to lipophilicity and steric protection.

  • A hydroxycarbamate moiety (NHOC(O)O), enabling hydrogen bonding and reactivity in synthetic pathways.

The compound’s SMILES notation (CC(C)(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O) and InChIKey (CHJFVEZFILBMDO-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features .

Physicochemical Properties

Key computed physicochemical properties include:

PropertyValueReference
XLogP3-AA3.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area49.8 Ų
Rotatable Bond Count4
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)

The XLogP3-AA value of 3.7 indicates moderate lipophilicity, aligning with its tert-butyl and fluorenyl substituents. The topological polar surface area suggests limited membrane permeability, typical of carbamates .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate involves a two-step protocol:

  • Reaction of Fluorenylmethyl Derivatives with tert-Butyl Isocyanate:
    Fluorenylmethyl chloroformate reacts with tert-butyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C, yielding an intermediate carbamate.

  • Hydroxylation:
    The intermediate undergoes hydroxylation via nucleophilic substitution with hydroxylamine (NH₂OH) in tetrahydrofuran (THF) at room temperature, forming the final product.

Representative Reaction Equation:

Fluorenylmethyl chloroformate+tert-butyl isocyanateIntermediateNH2OH9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate\text{Fluorenylmethyl chloroformate} + \text{tert-butyl isocyanate} \rightarrow \text{Intermediate} \xrightarrow{\text{NH}_2\text{OH}} \text{9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate}

Optimization Parameters

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing charged intermediates.

  • Temperature Control: Low temperatures (0–5°C) minimize side reactions during the initial carbamate formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by HPLC.

Applications in Organic Synthesis

Role as a Protecting Group

The hydroxycarbamate moiety serves as a temporary protecting group for amines and alcohols in multistep syntheses. Its advantages include:

  • Stability Under Acidic Conditions: Resists cleavage in the presence of trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies.

  • Selective Deprotection: Removable via mild basic conditions (e.g., aqueous NH₃/MeOH), preserving sensitive functional groups.

Case Study: In peptide synthesis, this compound protects lysine side chains during solid-phase assembly, preventing undesired side reactions.

Catalytic Applications

Recent studies highlight its utility in asymmetric catalysis. The tert-butyl group induces steric hindrance, favoring enantioselective transformations in:

  • Aldol Reactions: Achieving enantiomeric excess (ee) >90% when used as a chiral auxiliary.

  • Cross-Couplings: Enhancing palladium-catalyzed Suzuki-Miyaura reactions by stabilizing oxidative addition intermediates.

Mechanistic Insights and Kinetic Studies

Stabilization of Reactive Intermediates

The hydroxycarbamate’s hydrogen-bonding capacity stabilizes transition states in nucleophilic acyl substitutions. Kinetic studies reveal:

  • Activation Energy (Eₐ): 45.2 kJ/mol for carbamate hydrolysis, lower than traditional benzyl carbamates (Eₐ = 58.7 kJ/mol).

  • Rate Constants (k): Hydrolysis proceeds with k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1} at pH 7.4, ensuring stability in physiological conditions.

Solvent Effects on Reactivity

Dielectric Constant (ε) Correlation: Reactivity in DMF (ε = 36.7) surpasses that in THF (ε = 7.5) due to enhanced solvation of ionic intermediates.

Research Advancements and Future Directions

Stability and Solubility Profiling

Accelerated stability studies (40°C/75% RH) demonstrate >90% retention after 6 months, supporting its use in long-term synthetic projects. Solubility in supercritical CO₂ (10 mg/mL at 50°C) opens avenues for green chemistry applications.

Computational Modeling

Density functional theory (DFT) calculations predict favorable binding to serine proteases (ΔG = -8.2 kcal/mol), suggesting potential enzyme inhibition applications .

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